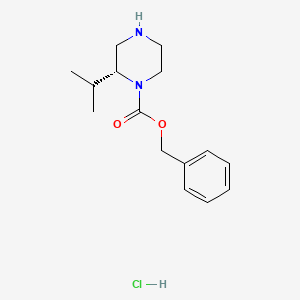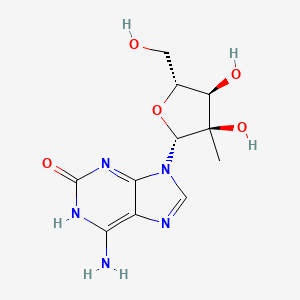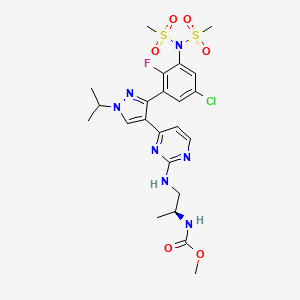
(S)-Methyl (1-((4-(3-(5-chloro-2-fluoro-3-(N-(Methylsulfonyl)MethylsulfonaMido)phenyl)-1-isopropyl-1H-pyrazol-4-yl)pyriMidin-2-yl)aMino)propan-2-yl)carbaMate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl (1-((4-(3-(5-chloro-2-fluoro-3-(N-(Methylsulfonyl)MethylsulfonaMido)phenyl)-1-isopropyl-1H-pyrazol-4-yl)pyriMidin-2-yl)aMino)propan-2-yl)carbaMate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as chloro, fluoro, methylsulfonyl, and carbamate groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl (1-((4-(3-(5-chloro-2-fluoro-3-(N-(Methylsulfonyl)MethylsulfonaMido)phenyl)-1-isopropyl-1H-pyrazol-4-yl)pyriMidin-2-yl)aMino)propan-2-yl)carbaMate involves several steps:
Formation of the pyrazole ring: This step typically involves the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the chloro and fluoro groups: These groups can be introduced via halogenation reactions using reagents such as chlorine gas or fluorine gas.
Attachment of the methylsulfonyl group: This can be achieved through sulfonation reactions using reagents like methylsulfonyl chloride.
Formation of the carbamate group: This step involves the reaction of an amine with a chloroformate derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Methyl (1-((4-(3-(5-chloro-2-fluoro-3-(N-(Methylsulfonyl)MethylsulfonaMido)phenyl)-1-isopropyl-1H-pyrazol-4-yl)pyriMidin-2-yl)aMino)propan-2-yl)carbaMate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(S)-Methyl (1-((4-(3-(5-chloro-2-fluoro-3-(N-(Methylsulfonyl)MethylsulfonaMido)phenyl)-1-isopropyl-1H-pyrazol-4-yl)pyriMidin-2-yl)aMino)propan-2-yl)carbaMate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-Methyl (1-((4-(3-(5-chloro-2-fluoro-3-(N-(Methylsulfonyl)MethylsulfonaMido)phenyl)-1-isopropyl-1H-pyrazol-4-yl)pyriMidin-2-yl)aMino)propan-2-yl)carbaMate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, leading to disruption of metabolic pathways.
Receptor binding: It may bind to specific receptors, altering cellular signaling pathways.
DNA interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
(S)-Methyl (1-((4-(3-(5-chloro-2-fluoro-3-(N-(Methylsulfonyl)MethylsulfonaMido)phenyl)-1-isopropyl-1H-pyrazol-4-yl)pyriMidin-2-yl)aMino)propan-2-yl)carbaMate: shares similarities with other compounds containing pyrazole, pyrimidine, and carbamate groups.
Uniqueness
- The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C23H29ClFN7O6S2 |
|---|---|
Peso molecular |
618.1 g/mol |
Nombre IUPAC |
methyl N-[(2S)-1-[[4-[3-[3-[bis(methylsulfonyl)amino]-5-chloro-2-fluorophenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate |
InChI |
InChI=1S/C23H29ClFN7O6S2/c1-13(2)31-12-17(18-7-8-26-22(29-18)27-11-14(3)28-23(33)38-4)21(30-31)16-9-15(24)10-19(20(16)25)32(39(5,34)35)40(6,36)37/h7-10,12-14H,11H2,1-6H3,(H,28,33)(H,26,27,29)/t14-/m0/s1 |
Clave InChI |
CFQBGCTYPNYOHG-AWEZNQCLSA-N |
SMILES isomérico |
C[C@@H](CNC1=NC=CC(=N1)C2=CN(N=C2C3=C(C(=CC(=C3)Cl)N(S(=O)(=O)C)S(=O)(=O)C)F)C(C)C)NC(=O)OC |
SMILES canónico |
CC(C)N1C=C(C(=N1)C2=C(C(=CC(=C2)Cl)N(S(=O)(=O)C)S(=O)(=O)C)F)C3=NC(=NC=C3)NCC(C)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


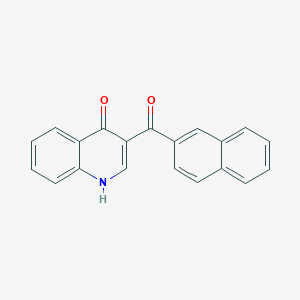
![1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone](/img/structure/B15062260.png)
![2-([1,1'-Biphenyl]-4-yl)-6-methylbenzo[b]thiophene](/img/structure/B15062268.png)



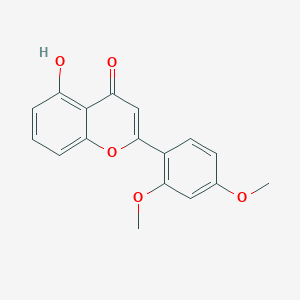
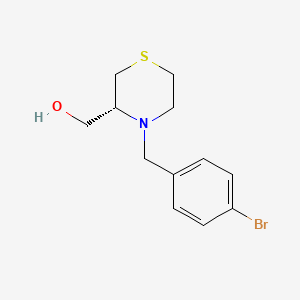
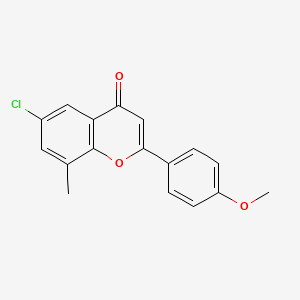
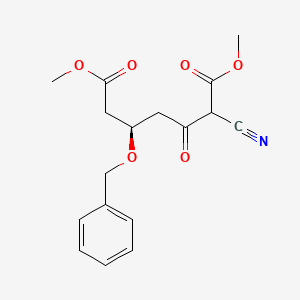
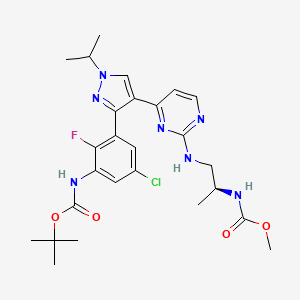
![N-[2,6-Di(propan-2-yl)phenyl]benzenecarboximidoyl chloride](/img/structure/B15062330.png)
